Valrubicin
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Overview
Description
It is a cytotoxic agent primarily used for the treatment of bladder cancer, specifically for intravesical therapy of BCG-refractory carcinoma in situ of the urinary bladder . Valrubicin is known for its high lipophilicity and its ability to penetrate cells, where it interferes with nucleic acid metabolism .
Preparation Methods
Valrubicin is synthesized through a semisynthetic route starting from doxorubicin. The process involves the trifluoroacetylation of doxorubicin to produce N-trifluoroacetyladriamycin-14-valerate . The reaction conditions typically involve the use of trifluoroacetic anhydride and a base such as pyridine. Industrial production methods involve the preparation of this compound as a sterile, nonaqueous solution for intravesical instillation . The solution is prepared by diluting this compound in 50% polyoxyl castor oil and 50% dehydrated alcohol .
Chemical Reactions Analysis
Valrubicin undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including N-trifluoroacetyladriamycinol.
Substitution: This compound can undergo substitution reactions, particularly involving the trifluoroacetyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are typically metabolites that retain some of the cytotoxic properties of the parent compound .
Scientific Research Applications
Valrubicin has a wide range of scientific research applications, including:
Chemistry: This compound is used as a model compound for studying the chemistry of anthracyclines and their derivatives.
Medicine: this compound is primarily used in the medical field for the treatment of bladder cancer.
Mechanism of Action
Valrubicin exerts its effects by interfering with nucleic acid metabolism. It readily penetrates cells and inhibits the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage . This compound also arrests the cell cycle in the G2 phase, preventing cell division . The principal mechanism of action involves the interference with the DNA breaking-resealing action of DNA topoisomerase II .
Comparison with Similar Compounds
Valrubicin is similar to other anthracyclines such as doxorubicin and epirubicin. it is unique in its high lipophilicity and its specific use for intravesical therapy . Other similar compounds include:
Doxorubicin: Another anthracycline used for various types of cancer.
Epirubicin: A derivative of doxorubicin with similar anticancer properties.
Mitoxantrone: An anthracenedione used for the treatment of certain types of cancer.
This compound’s uniqueness lies in its formulation for intravesical administration, which allows for direct targeting of bladder cancer cells with minimal systemic exposure .
Properties
CAS No. |
136816-53-0 |
---|---|
Molecular Formula |
C34H36F3NO13 |
Molecular Weight |
723.6 g/mol |
IUPAC Name |
[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate |
InChI |
InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14?,17?,19-,22?,27?,33-/m0/s1 |
InChI Key |
ZOCKGBMQLCSHFP-ZQUOIQDWSA-N |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |
melting_point |
116 - 117 °C |
physical_description |
Solid |
solubility |
3.25e-02 g/L |
Origin of Product |
United States |
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